UNC2541

Description

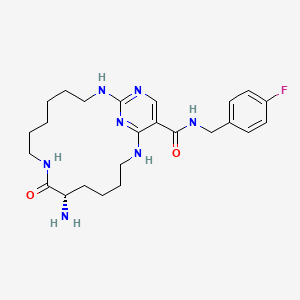

Structure

3D Structure

Properties

IUPAC Name |

(7S)-7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34FN7O2/c25-18-10-8-17(9-11-18)15-30-22(33)19-16-31-24-29-14-5-2-1-4-13-28-23(34)20(26)7-3-6-12-27-21(19)32-24/h8-11,16,20H,1-7,12-15,26H2,(H,28,34)(H,30,33)(H2,27,29,31,32)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIHBIZGUJZDHG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNC2=NC=C(C(=N2)NCCCCC(C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCNC2=NC=C(C(=N2)NCCCC[C@@H](C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34FN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UNC2541: A Technical Guide to its Mechanism of Action as a Potent and Specific MerTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC2541 is a potent and highly specific macrocyclic pyrimidine inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family.[1][2] MerTK is a critical regulator of efferocytosis (the clearance of apoptotic cells) and immune modulation, and its aberrant activation is implicated in the progression of various cancers and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of UNC2541, including its inhibitory activity, effects on downstream signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action

UNC2541 exerts its inhibitory effect by binding to the ATP-binding pocket of the MerTK kinase domain.[1][2] This competitive inhibition prevents the phosphorylation of MerTK and the subsequent activation of downstream signaling cascades. The macrocyclic structure of UNC2541 contributes to its high potency and specificity for MerTK over other TAM family members, Axl and Tyro3, as well as the Flt3 kinase.[3]

Quantitative Inhibitory Activity

The inhibitory potency of UNC2541 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) of UNC2541 against MerTK and other kinases.

Table 1: In Vitro Kinase Inhibitory Activity of UNC2541

| Target Kinase | IC50 (nM) | Source |

| MerTK | 4.4 | [3] |

| Axl | 120 | |

| Tyro3 | 220 | |

| Flt3 | 320 |

Table 2: Cell-Based Inhibitory Activity of UNC2541

| Parameter | EC50 (nM) | Cell Line | Source |

| Inhibition of phosphorylated MerTK (pMerTK) | 510 | Not Specified | [3] |

Impact on Downstream Signaling Pathways

MerTK activation initiates several downstream signaling pathways that are crucial for cell survival, proliferation, and migration. The primary pathways inhibited by UNC2541 are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[4] Inhibition of MerTK by UNC2541 leads to a reduction in the phosphorylation of Akt and ERK, thereby impeding these pro-survival signals.

Figure 1: UNC2541 Inhibition of MerTK Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of UNC2541.

In Vitro MerTK Kinase Inhibition Assay (IC50 Determination)

This protocol is adapted from the primary literature describing the discovery of UNC2541.[1][2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of UNC2541 against recombinant MerTK.

Materials:

-

Recombinant human MerTK kinase domain

-

Biotinylated peptide substrate (e.g., biotin-poly-Glu-Tyr)

-

ATP

-

UNC2541

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Streptavidin-coated plates

-

Anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., HRP)

-

Substrate for the detection enzyme (e.g., TMB for HRP)

-

Plate reader

Procedure:

-

Prepare a serial dilution of UNC2541 in DMSO.

-

In a kinase reaction plate, add the kinase buffer, recombinant MerTK, and the biotinylated peptide substrate.

-

Add the diluted UNC2541 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the anti-phosphotyrosine antibody and incubate.

-

Wash the plate.

-

Add the detection substrate and measure the signal using a plate reader.

-

Calculate the percent inhibition for each UNC2541 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Figure 2: Workflow for IC50 Determination of UNC2541.

Cell-Based MerTK Phosphorylation Assay (EC50 Determination)

This protocol is based on the cell-based ELISA described in the primary literature.[1][2]

Objective: To determine the half-maximal effective concentration (EC50) of UNC2541 for the inhibition of MerTK autophosphorylation in a cellular context.

Materials:

-

A cell line endogenously or exogenously expressing MerTK (e.g., HEK293-MerTK)

-

Cell culture medium and supplements

-

UNC2541

-

Ligand for MerTK (e.g., Gas6)

-

Lysis buffer

-

Anti-MerTK capture antibody

-

Anti-phosphotyrosine detection antibody

-

ELISA plates

-

Plate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Starve the cells in serum-free medium for several hours.

-

Treat the cells with a serial dilution of UNC2541 or DMSO for a specified pre-incubation time.

-

Stimulate the cells with Gas6 to induce MerTK phosphorylation.

-

Lyse the cells and transfer the lysate to an ELISA plate coated with an anti-MerTK capture antibody.

-

Incubate to allow MerTK to bind to the plate.

-

Wash the plate.

-

Add an anti-phosphotyrosine detection antibody and incubate.

-

Wash the plate.

-

Add a suitable detection substrate and measure the signal.

-

Calculate the percent inhibition of MerTK phosphorylation for each UNC2541 concentration.

-

Determine the EC50 value using a dose-response curve.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of UNC2541 on the phosphorylation of Akt and ERK.

Materials:

-

MerTK-expressing cells

-

UNC2541

-

Gas6

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with UNC2541 and/or Gas6 as described in the cell-based phosphorylation assay.

-

Lyse the cells and quantify the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Conclusion

UNC2541 is a valuable research tool for investigating the biological roles of MerTK. Its high potency and specificity make it a suitable probe for dissecting MerTK-mediated signaling pathways in both normal physiology and disease states. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of UNC2541 and other potential MerTK inhibitors. Further research utilizing UNC2541 will continue to elucidate the therapeutic potential of targeting MerTK in cancer and inflammatory disorders.

References

- 1. Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Macrocyclic Pyrimidines as MerTK-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Precision Targeting of UNC2541: A Technical Guide to a Potent MerTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of UNC2541, a potent and specific inhibitor of Mer tyrosine kinase (MerTK). We delve into its core mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, immunology, and drug discovery who are investigating the therapeutic potential of targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.

Core Target and Mechanism of Action

UNC2541 is a macrocyclic pyrimidine that potently and selectively inhibits Mer tyrosine kinase (MerTK), a member of the TAM family of receptor tyrosine kinases.[1][2][3] Its mechanism of action involves binding to the ATP pocket of the MerTK kinase domain, thereby preventing the phosphorylation of MerTK and the subsequent activation of downstream signaling pathways.[1][2][4] This inhibition has been shown to have functional consequences in various cellular contexts, including the modulation of macrophage efferocytosis and potential anti-inflammatory and analgesic effects.[2][4]

Quantitative Data Summary

The inhibitory activity of UNC2541 has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Biochemical Potency of UNC2541

| Target | Assay Type | IC50 (nM) | Reference |

| MerTK | LanthaScreen Eu Kinase Binding | 4.4 | [1][2] |

Table 2: Cellular Activity of UNC2541

| Target | Cell Line | Assay Type | EC50 (nM) | Reference |

| Phosphorylated MerTK (pMerTK) | HEK293 | Cell-Based ELISA | 510 | [1][2] |

Table 3: Kinase Selectivity Profile of UNC2541

| Kinase | Fold Selectivity vs. MerTK | Reference |

| Axl | >100 | [2] |

| Tyro3 | >100 | [2] |

| Flt3 | >100 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of UNC2541.

MerTK Biochemical Potency Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from the general LanthaScreen™ Eu Kinase Binding Assay protocol for determining the in vitro potency (IC50) of UNC2541 against MerTK.

Materials:

-

MerTK, GST-tagged, recombinant human (Thermo Fisher Scientific)

-

LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

-

Kinase Tracer 236 (Thermo Fisher Scientific)

-

1X Kinase Buffer A (Thermo Fisher Scientific)

-

UNC2541 (or other test compound)

-

384-well, low-volume, black microplates

-

Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a serial dilution of UNC2541 in 1X Kinase Buffer A. The final concentration in the assay will be 2X the concentration in this dilution series.

-

Kinase/Antibody Mixture Preparation: Prepare a solution containing 10 nM MerTK and 4 nM Eu-anti-GST antibody in 1X Kinase Buffer A.

-

Tracer Preparation: Prepare a 20 nM solution of Kinase Tracer 236 in 1X Kinase Buffer A.

-

Assay Assembly:

-

Add 5 µL of the serially diluted UNC2541 to the wells of a 384-well plate.

-

Add 5 µL of the Kinase/Antibody mixture to each well.

-

Add 5 µL of the Tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader. Excite at 340 nm and measure emission at 615 nm and 665 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the UNC2541 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-MerTK Inhibition Assay (Cell-Based ELISA)

This protocol describes a general method for determining the cellular potency (EC50) of UNC2541 in inhibiting MerTK phosphorylation.

Materials:

-

HEK293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human Gas6 (R&D Systems)

-

UNC2541 (or other test compound)

-

96-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Phospho-MerTK (Tyr749) and Total MerTK ELISA Kit (e.g., AlphaLISA SureFire Ultra)

-

Microplate reader compatible with the chosen ELISA format

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Serum Starvation: Once confluent, aspirate the growth medium and replace it with serum-free medium. Incubate for 16-24 hours.

-

Compound Treatment: Prepare a serial dilution of UNC2541 in serum-free medium. Add the diluted compound to the cells and incubate for 1-2 hours at 37°C.

-

Ligand Stimulation: Stimulate the cells with an appropriate concentration of Gas6 (e.g., 500 ng/mL) for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer to each well. Incubate on ice for 10-15 minutes with gentle agitation.

-

ELISA: Perform the phospho-MerTK and total MerTK ELISA according to the manufacturer's instructions.

-

Data Analysis: Normalize the phospho-MerTK signal to the total MerTK signal for each well. Plot the normalized signal against the logarithm of the UNC2541 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Kinase Selectivity Profiling

A general approach to determine the selectivity of UNC2541 against a panel of kinases (e.g., Axl, Tyro3, Flt3) using a luminescent kinase assay format is described below.

Materials:

-

Kinase panel of interest (e.g., from Promega's Kinase Selectivity Profiling Systems)

-

Appropriate substrates and ATP for each kinase

-

ADP-Glo™ Kinase Assay (Promega)

-

UNC2541

-

384-well, low-volume, white microplates

-

Luminometer

Procedure:

-

Assay Setup: Assemble the kinase reactions in a 384-well plate according to the manufacturer's protocol. This typically involves adding the kinase, its specific substrate, and ATP.

-

Compound Addition: Add UNC2541 at a fixed concentration (e.g., 1 µM) or in a dose-response format to the kinase reactions.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition of each kinase by UNC2541 relative to a vehicle control. The fold selectivity is calculated by dividing the IC50 for the off-target kinase by the IC50 for MerTK.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical Gas6-MerTK signaling pathway and its inhibition by UNC2541.

Caption: UNC2541 inhibits the Gas6-activated MerTK signaling pathway.

Experimental Workflow

The diagram below outlines the general workflow for characterizing a kinase inhibitor like UNC2541.

Caption: Workflow for the characterization of UNC2541.

References

Unraveling the Molecular Interactions of UNC2541: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the binding characteristics of the chemical probe UNC2541, with a critical clarification regarding its primary molecular target. While the initial query focused on the interaction between UNC2541 and the histone methyl-lysine binding protein L3MBTL1, extensive research indicates that UNC2541 is a potent and selective inhibitor of Mer tyrosine kinase (MerTK) . This document will provide an in-depth analysis of the well-established UNC2541-MerTK interaction, including quantitative binding data, experimental methodologies, and relevant signaling pathways. We will also briefly discuss known inhibitors of L3MBTL1 to provide a comprehensive resource for researchers in drug discovery and chemical biology.

UNC2541: A High-Affinity Ligand for MerTK, Not L3MBTL1

Contrary to the initial topic of inquiry, the scientific literature does not support a direct, high-affinity binding interaction between UNC2541 and L3MBTL1. Instead, UNC2541 has been extensively characterized as a potent inhibitor of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] UNC2541 binds to the ATP pocket of MerTK, effectively blocking its kinase activity.[2][3]

Quantitative Binding Affinity of UNC2541 for MerTK

The binding affinity of UNC2541 for MerTK has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

| Compound | Target | Assay Type | IC50 (nM) |

| UNC2541 | MerTK | Biochemical Kinase Assay | 4.4 |

This table summarizes the reported IC50 value for the interaction between UNC2541 and its primary target, MerTK.

Experimental Protocols for Determining UNC2541-MerTK Binding

The determination of the binding affinity and inhibitory activity of UNC2541 against MerTK typically involves biochemical kinase assays. While a specific detailed protocol for UNC2541 is proprietary to the discovering labs, a generalizable methodology is provided below based on common practices in the field.

In Vitro MerTK Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the MerTK kinase domain.

Materials:

-

Recombinant human MerTK kinase domain

-

Biotinylated peptide substrate (e.g., biotin-poly-GT)

-

ATP (Adenosine triphosphate)

-

UNC2541 (or other test compounds)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., AlphaScreen™ Streptavidin Donor Beads and Phospho-Tyrosine Acceptor Beads)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of UNC2541 in DMSO and then dilute in assay buffer.

-

Reaction Setup: In a 384-well plate, add the MerTK enzyme, the biotinylated substrate, and the test compound (UNC2541).

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation.

-

Detection: Stop the reaction and add the AlphaScreen™ detection beads. The Streptavidin Donor beads bind to the biotinylated substrate, and the Phospho-Tyrosine Acceptor beads bind to the phosphorylated sites on the substrate.

-

Signal Measurement: Incubate in the dark to allow for bead proximity and signal generation. Read the plate on an AlphaScreen-compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Calculate the percent inhibition for each concentration of UNC2541 and fit the data to a dose-response curve to determine the IC50 value.

MerTK Signaling Pathway

MerTK plays a crucial role in various physiological processes, including efferocytosis (the clearance of apoptotic cells), immune regulation, and cell survival. Its signaling is initiated by the binding of its ligands, Gas6 or Protein S, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for downstream signaling molecules, activating pathways such as PI3K/Akt and MAPK/ERK, which promote cell survival and inhibit apoptosis.

References

UNC2541: A Technical Guide to a Potent and Selective Mer Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC2541 is a potent and specific small molecule inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, UNC2541 serves as a critical tool for investigating the physiological and pathological roles of MerTK.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of UNC2541. Detailed methodologies for key experiments are outlined, and the intricate signaling pathways associated with MerTK are visually represented to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

UNC2541 is a macrocyclic pyrimidine-based compound. Its unique structure contributes to its high affinity and selectivity for the ATP-binding pocket of MerTK.[3]

Table 1: Chemical and Physicochemical Properties of UNC2541

| Property | Value | Reference |

| IUPAC Name | (S)-7-amino-N-(4-fluorobenzyl)-8-oxo-2,9,16-triaza-1(2,4)-pyrimidinacyclohexadecaphane-15-carboxamide | [1] |

| Molecular Formula | C24H34FN7O2 | [2] |

| Molecular Weight | 471.57 g/mol | [2] |

| CAS Number | 1612782-86-1 | [1] |

| SMILES | O=C(C(C(NCCCC[C@@H]1N)=N2)=CN=C2NCCCCCCNC1=O)NCC3=CC=C(F)C=C3 | [1] |

| InChI Key | ONIHBIZGUJZDHG-FQEVSTJZSA-N | [1] |

| Solubility | Soluble in DMSO (94 mg/mL); Insoluble in water and ethanol. | [2] |

| Storage and Stability | Store as a solid at -20°C for up to 3 years. In DMSO, store at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [1] |

Pharmacological Properties

UNC2541 exhibits high potency and selectivity for MerTK, making it an invaluable chemical probe for studying MerTK-driven biological processes.

Mechanism of Action

UNC2541 functions as an ATP-competitive inhibitor of MerTK.[1][2] It binds to the ATP-binding pocket of the MerTK kinase domain, thereby preventing the phosphorylation of MerTK and the subsequent activation of downstream signaling pathways. This inhibition has been demonstrated in both biochemical and cellular assays.[1][2]

Potency and Selectivity

UNC2541 is a highly potent inhibitor of MerTK with a reported IC50 of 4.4 nM in biochemical assays.[1][2] It also effectively inhibits the autophosphorylation of MerTK in cellular contexts, with an EC50 of 510 nM.[1][4] While it shows high selectivity for MerTK, some activity against other TAM family members and the FLT3 kinase has been observed at higher concentrations.[1]

Table 2: In Vitro Potency and Selectivity of UNC2541

| Target | Assay Type | IC50 / EC50 | Reference |

| MerTK | Biochemical (enzymatic) | 4.4 nM | [1][2][4] |

| pMerTK | Cellular (autophosphorylation) | 510 nM | [1][2][4] |

| Axl | Biochemical (enzymatic) | 120 nM | [1] |

| Tyro3 | Biochemical (enzymatic) | 220 nM | [1] |

| Flt3 | Biochemical (enzymatic) | 320 nM | [1] |

In Vivo Activity

In vivo studies have demonstrated the biological effects of UNC2541. For instance, in a mouse model of chronic constriction injury, UNC2541 was shown to abolish the analgesic effect of ozone when administered locally.[1]

Key Experiments and Methodologies

This section provides an overview of the essential experimental protocols used to characterize the activity of UNC2541.

MerTK Enzymatic Assay

This assay is designed to determine the direct inhibitory effect of UNC2541 on the enzymatic activity of the MerTK kinase domain.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the MerTK enzyme. The amount of phosphorylated substrate is then quantified, typically using a luminescent or fluorescent readout. The assay is performed in the presence of varying concentrations of UNC2541 to determine the IC50 value.

Generalized Protocol:

-

Reagents: Recombinant human MerTK kinase domain, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES), and a detection reagent.

-

Procedure: a. Prepare a serial dilution of UNC2541 in DMSO. b. In a microplate, add the MerTK enzyme, the substrate, and the UNC2541 dilution (or DMSO as a control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: The data is normalized to controls, and the IC50 value is calculated by fitting the dose-response curve to a suitable model.

Cellular Phospho-MerTK Assay (Western Blot)

This assay assesses the ability of UNC2541 to inhibit the autophosphorylation of MerTK within a cellular context.

Principle: Cells that endogenously or exogenously express MerTK are treated with UNC2541, followed by stimulation with a MerTK ligand (e.g., Gas6) to induce autophosphorylation. The level of phosphorylated MerTK (pMerTK) is then measured by western blotting using an antibody specific for the phosphorylated form of the kinase.

Generalized Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T cells overexpressing MerTK or a cancer cell line with high endogenous MerTK expression) to an appropriate confluency.

-

Treatment: a. Serum-starve the cells to reduce basal kinase activity. b. Pre-treat the cells with various concentrations of UNC2541 for a defined period (e.g., 1-2 hours). c. Stimulate the cells with a MerTK ligand, such as Gas6, for a short duration (e.g., 15-30 minutes) to induce MerTK phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose). c. Block the membrane and then incubate with a primary antibody specific for phospho-MerTK. d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Strip the membrane and re-probe for total MerTK and a loading control (e.g., β-actin or GAPDH).

-

Data Analysis: Densitometry is used to quantify the band intensities. The ratio of pMerTK to total MerTK is calculated and normalized to the stimulated control to determine the EC50 of UNC2541.

In Vivo Efficacy Study

These studies are designed to evaluate the therapeutic potential and biological effects of UNC2541 in a living organism.

Principle: A relevant animal model of a disease where MerTK is implicated (e.g., cancer or inflammatory disease) is used. The animals are treated with UNC2541, and various endpoints are measured to assess the compound's efficacy.

Generalized Protocol for a Xenograft Cancer Model:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are implanted with human cancer cells that express high levels of MerTK.

-

Dosing Formulation: UNC2541 can be formulated for various routes of administration. For oral administration, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) can be used.

-

Treatment: Once tumors are established, animals are randomized into treatment and vehicle control groups. UNC2541 is administered at a specific dose and schedule (e.g., daily oral gavage).

-

Efficacy Assessment: a. Tumor growth is monitored regularly by caliper measurements. b. Animal body weight and general health are also monitored. c. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., measuring pMerTK levels by western blot or immunohistochemistry).

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the anti-tumor effect of UNC2541.

Signaling Pathways and Visualizations

MerTK is a key regulator of several cellular processes, including cell survival, proliferation, migration, and efferocytosis (the clearance of apoptotic cells).[5][6] Its activation by ligands such as Gas6 and Protein S triggers a cascade of downstream signaling events.[7][8]

Caption: MerTK Signaling Pathway and Inhibition by UNC2541.

The following diagram illustrates a generalized workflow for evaluating a MerTK inhibitor like UNC2541.

Caption: Workflow for the Evaluation of a MerTK Inhibitor.

Conclusion

UNC2541 is a well-characterized, potent, and selective inhibitor of MerTK. Its defined chemical structure, favorable in vitro properties, and demonstrated in vivo activity make it an indispensable tool for the scientific community. The experimental methodologies and signaling pathway information provided in this guide are intended to support further research into the multifaceted roles of MerTK in health and disease, and to aid in the development of novel therapeutic strategies targeting this important receptor tyrosine kinase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of novel macrocyclic MERTK/AXL dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

UNC2541 in vitro activity

An In-Depth Technical Guide to the In Vitro Activity of UNC2541 For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC2541 is a potent and selective macrocyclic inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[1][2][3] It functions by binding to the ATP pocket of the MerTK kinase domain.[1][3][4] The TAM kinase family plays a crucial role in regulating cellular processes such as proliferation, survival, and migration, and is implicated in the progression of various cancers and in modulating the tumor immune microenvironment.[5][6][7] UNC2541 serves as a valuable chemical probe for elucidating the biological functions of MerTK. While potent in biochemical assays, its large and flexible 18-membered macrocycle is thought to contribute to lower cell permeability, resulting in more modest cellular activity.[8]

Biochemical Activity

UNC2541 demonstrates high potency for MerTK in enzymatic assays with significant selectivity over other TAM family kinases, Axl and Tyro3.

| Target Kinase | IC50 (nM) | Selectivity vs. MerTK |

| MerTK | 4.4 | - |

| Axl | >100x | More selective |

| Tyro3 | >100x | More selective |

| Flt3 | >100x | More selective |

| Data compiled from multiple sources.[1][2] |

Cellular Activity

In cell-based assays, UNC2541 effectively inhibits the autophosphorylation of MerTK. The observed cellular potency is lower than its biochemical potency, a characteristic attributed to its physicochemical properties affecting cell permeability.[8]

| Cellular Target | EC50 (nM) |

| Phosphorylated MerTK (pMerTK) | 510 |

| Data compiled from multiple sources.[1][2][3] |

Signaling Pathways and Mechanism of Action

MerTK is activated by its ligands, Gas6 and PROS1, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[7] This initiates downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, which promote cell survival, proliferation, and migration.[5][7][9] UNC2541 acts as an ATP-competitive inhibitor, blocking the kinase activity of MerTK and thereby inhibiting these downstream signaling events.

Caption: UNC2541 inhibits MerTK signaling pathway.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a typical fluorescence-based enzymatic assay to determine the IC50 value of UNC2541 against MerTK.[10]

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant human MerTK enzyme and a suitable peptide substrate in the reaction buffer.

-

Prepare a serial dilution of UNC2541 in DMSO, followed by a further dilution in the reaction buffer.

-

Prepare an ATP solution in the reaction buffer.

-

-

Assay Procedure:

-

Add the diluted UNC2541 solution or DMSO (vehicle control) to the wells of a microplate.

-

Add the MerTK enzyme and peptide substrate mixture to all wells.

-

Incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the reaction by adding a detection solution containing a phosphospecific antibody that recognizes the phosphorylated substrate.

-

The detection solution often includes reagents for a fluorescence resonance energy transfer (FRET) or other fluorescence-based readout.

-

Read the plate on a suitable microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each UNC2541 concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the UNC2541 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based MerTK Phosphorylation Assay (Generic Protocol)

This protocol describes a method to measure the inhibition of MerTK autophosphorylation in a cellular context to determine the EC50 value of UNC2541.[11][12]

Methodology:

-

Cell Culture and Treatment:

-

Culture a cell line that endogenously or ectopically expresses MerTK (e.g., NSCLC cells) in appropriate media.[8]

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Prepare a serial dilution of UNC2541 in the cell culture medium.

-

Treat the cells with the UNC2541 dilutions or DMSO (vehicle control) for a specified period (e.g., 2 hours) at 37°C.

-

-

Cell Lysis:

-

After treatment, remove the medium and wash the cells with cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Analyze the levels of phosphorylated MerTK (pMerTK) and total MerTK in the lysates. This is typically done by Western blot or an ELISA-based assay.

-

-

Data Analysis (for Western Blot):

-

Perform densitometry on the bands corresponding to pMerTK and total MerTK.

-

Normalize the pMerTK signal to the total MerTK signal for each sample.

-

Calculate the percent inhibition of pMerTK for each UNC2541 concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the UNC2541 concentration and fit the data to determine the EC50 value.

-

Caption: Workflow for a cell-based phosphorylation assay.

Conclusion

UNC2541 is a well-characterized, potent, and selective inhibitor of MerTK with a clear mechanism of action. Its high biochemical potency and established cellular activity make it an essential tool compound for investigating the roles of MerTK in cancer biology and immunology. The provided data and protocols offer a comprehensive guide for researchers utilizing UNC2541 in their in vitro studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel macrocyclic MERTK/AXL dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]

- 11. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaron.com [pharmaron.com]

UNC2541 for Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of UNC2541, a macrocyclic pyrimidine inhibitor, and its role in cancer research. UNC2541 is recognized for its potent and selective inhibition of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases (RTKs), with a particular emphasis on MerTK.[1][2] Aberrant MERTK signaling is implicated in a wide range of malignancies, promoting tumor cell proliferation, survival, metastasis, and immune evasion.[3][4] This makes MERTK a compelling target for cancer therapeutics, and UNC2541 serves as a critical tool for its preclinical investigation.

Core Mechanism of Action

UNC2541 primarily functions as a selective inhibitor of MerTK, a member of the TAM receptor tyrosine kinase family.[2] Under normal physiological conditions, MERTK is involved in processes like efferocytosis (the clearance of apoptotic cells) and the suppression of inflammation.[2][5] However, in many cancers, MERTK is overexpressed and contributes to oncogenesis by activating downstream signaling pathways that drive cell proliferation, survival, and resistance to apoptosis.[3][4][6]

By binding to the kinase domain of MERTK, UNC2541 blocks its autophosphorylation and subsequent activation. This inhibition disrupts the downstream signaling cascades that are crucial for cancer cell survival and proliferation.[1][7] The selectivity of UNC2541 for MERTK over other TAM kinases, such as Axl, makes it a valuable research tool for dissecting the specific roles of MERTK in cancer biology.[8]

Quantitative Data: Inhibitory Activity

The following table summarizes the reported inhibitory activity of UNC2541 and related compounds. This data is crucial for determining effective concentrations for in vitro and in vivo studies.

| Compound | Target | IC50 (nM) | Notes |

| UNC2541 | MerTK | 4.4 | Lead compound, macrocyclic pyrimidine. Selective for MerTK over other TAM receptors.[2][5] |

| UNC2541-derived compound 5 | TYRO3 | Not specified | Reported to be 3-fold more selective for TYRO3 over MER and 31-fold over AXL.[8] |

| UNC2881 | TAM inhibitor | 22 | A related lead compound.[5] |

| UNC2025 | MERTK | Not specified | A MERTK small-molecule inhibitor shown to be effective in leukemia models.[7][9] |

Key Signaling Pathways Affected by UNC2541

Inhibition of MERTK by UNC2541 disrupts several canonical oncogenic signaling pathways. Understanding these pathways is essential for elucidating the molecular mechanisms behind its anti-cancer effects.

Caption: MERTK signaling pathway inhibited by UNC2541.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the effects of UNC2541.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[10]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of UNC2541 concentrations (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of UNC2541.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.

Protocol:

-

Cell Lysis: Treat cells with UNC2541 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated MERTK, AKT, ERK, and STAT overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

-

Analysis: Quantify the band intensities to determine the effect of UNC2541 on the phosphorylation of target proteins.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of UNC2541 in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[15]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer UNC2541 (at a predetermined dose and schedule, e.g., daily via oral gavage or intraperitoneal injection) and a vehicle control.

-

Tumor Measurement: Measure tumor volume (V = L x W² x 0.5) and mouse body weight every 2-3 days.[15]

-

Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the efficacy of UNC2541.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for evaluating a targeted inhibitor like UNC2541 in a preclinical cancer research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. old.57357.org [old.57357.org]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 15. Enhanced Tumor Growth and Invasiveness in Vivo by a Carboxyl-Terminal Fragment of α1-Proteinase Inhibitor Generated by Matrix Metalloproteinases : A Possible Modulatory Role in Natural Killer Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

UNC2541 in Immunology Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC2541 is a potent and highly selective macrocyclic pyrimidine-based inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[1][2] MerTK plays a critical role in regulating the innate immune response, primarily through its involvement in efferocytosis—the clearance of apoptotic cells. By inhibiting MerTK, UNC2541 offers a powerful tool to modulate the immune microenvironment, with significant therapeutic potential in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of UNC2541, its mechanism of action, and its application in immunology research, consolidating available data and experimental methodologies.

Core Mechanism of Action

UNC2541 specifically binds to the ATP pocket of MerTK, inhibiting its autophosphorylation and subsequent downstream signaling.[1][2] This targeted inhibition disrupts the immunosuppressive functions of MerTK, which are particularly prominent in myeloid cells such as macrophages and dendritic cells.

The primary immunological consequences of MerTK inhibition by UNC2541 include:

-

Inhibition of Efferocytosis: UNC2541 blocks the engulfment of apoptotic cells by macrophages, a key process that, when mediated by MerTK, leads to an anti-inflammatory and immunosuppressive phenotype.[2]

-

Modulation of Macrophage Polarization: By inhibiting MerTK, which is associated with the M2-like anti-inflammatory macrophage phenotype, UNC2541 can shift the balance towards a pro-inflammatory M1-like state. This is characterized by the increased production of pro-inflammatory cytokines.

-

Enhancement of Anti-Tumor Immunity: In the context of cancer, the inhibition of MerTK by UNC2541 can convert an immune-suppressive tumor microenvironment into one that is more conducive to anti-tumor immune responses, including enhanced T-cell infiltration and activity.

Quantitative Data

The following tables summarize the available quantitative data for UNC2541 from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of UNC2541

| Parameter | Target | Value | Cell Line/System | Reference |

| IC50 | MerTK | 4.4 nM | Biochemical Assay | [1][2] |

| EC50 | Phosphorylated MerTK (pMerTK) | 510 nM | Cellular Assay | [1][2] |

| Inhibition of Efferocytosis | Engulfment of apoptotic neutrophils | Significant inhibition at 2.5 µM | Bone marrow-derived macrophages (BMDMs) | [2] |

Table 2: In Vivo Data for UNC2541

| Study Type | Animal Model | UNC2541 Dose and Administration | Observed Effect | Reference |

| Analgesia and Anti-inflammation | CCI mice | 25 µM, pretreatment around the sciatic nerve | Significantly abolished the analgesic effect of ozone | [2] |

Signaling Pathways

UNC2541, by inhibiting MerTK, modulates several downstream signaling pathways that are crucial for immune cell function. The primary ligand for MerTK is Gas6, which bridges the receptor to phosphatidylserine on the surface of apoptotic cells.

MerTK-Mediated Efferocytosis and Immunosuppression

The binding of Gas6 and apoptotic cells to MerTK leads to receptor dimerization and autophosphorylation, initiating a signaling cascade that promotes efferocytosis and an anti-inflammatory response. This involves the activation of the PI3K/Akt and MEK/ERK pathways, which in turn can suppress pro-inflammatory signaling through transcription factors like NF-κB.

Caption: MerTK signaling pathway promoting efferocytosis and an anti-inflammatory response.

Inhibition of MerTK Signaling by UNC2541

UNC2541 blocks the ATP-binding pocket of MerTK, preventing its phosphorylation and the initiation of downstream signaling. This leads to the inhibition of efferocytosis and a shift towards a pro-inflammatory environment, characterized by the activation of NF-κB and the production of pro-inflammatory cytokines.

Caption: UNC2541 inhibits MerTK, blocking downstream signaling and promoting a pro-inflammatory response.

Experimental Protocols

Detailed protocols for key immunological assays relevant to the study of UNC2541 are provided below. These are generalized protocols and should be optimized for specific experimental conditions.

In Vitro Efferocytosis Assay

This protocol describes how to measure the engulfment of apoptotic cells by macrophages.

Materials:

-

Macrophage cell line (e.g., RAW264.7) or primary macrophages (e.g., BMDMs)

-

Target cells for apoptosis induction (e.g., Jurkat T cells)

-

Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)

-

Fluorescent dye for labeling target cells (e.g., Calcein AM or pHrodo Red)

-

UNC2541

-

Macrophage culture medium

-

Flow cytometer or fluorescence microscope

Protocol:

-

Preparation of Apoptotic Cells:

-

Label target cells with a fluorescent dye according to the manufacturer's instructions.

-

Induce apoptosis in the labeled target cells. For example, treat Jurkat cells with 1 µM staurosporine for 3-4 hours.

-

Wash the apoptotic cells to remove the apoptosis-inducing agent.

-

-

Efferocytosis Assay:

-

Plate macrophages in a suitable culture plate and allow them to adhere.

-

Pre-treat the macrophages with various concentrations of UNC2541 (e.g., 0.1 - 10 µM) or vehicle control for 1-2 hours.

-

Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).

-

Co-incubate for a defined period (e.g., 1-2 hours) to allow for efferocytosis.

-

-

Quantification:

-

Flow Cytometry:

-

Gently wash the cells to remove non-engulfed apoptotic cells.

-

Harvest the macrophages and analyze by flow cytometry. The percentage of macrophages that are fluorescent-positive represents the efferocytosis rate.

-

-

Fluorescence Microscopy:

-

Wash the cells to remove non-engulfed apoptotic cells.

-

Fix the cells and visualize under a fluorescence microscope. The number of engulfed apoptotic cells per macrophage can be quantified.

-

-

Macrophage Polarization Assay

This protocol outlines the procedure for polarizing macrophages towards M1 or M2 phenotypes and assessing the effect of UNC2541.

Materials:

-

Primary macrophages (e.g., BMDMs)

-

M-CSF for macrophage differentiation

-

Polarizing cytokines:

-

M1: LPS (100 ng/mL) and IFN-γ (20 ng/mL)

-

M2: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)

-

-

UNC2541

-

RNA extraction kit and reagents for qRT-PCR

-

Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2)

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-12, IL-10)

Protocol:

-

Macrophage Differentiation:

-

Isolate bone marrow cells and differentiate them into BMDMs using M-CSF for 7 days.

-

-

Polarization and UNC2541 Treatment:

-

Plate the differentiated BMDMs.

-

Treat the cells with UNC2541 at desired concentrations for 1-2 hours before adding polarizing cytokines.

-

Add M1 or M2 polarizing cytokines to the respective wells. Include an unstimulated control group.

-

Incubate for 24-48 hours.

-

-

Analysis:

-

qRT-PCR: Extract RNA and perform qRT-PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il12b) and M2 markers (e.g., Arg1, Mrc1, Il10).

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers and analyze by flow cytometry.

-

ELISA: Collect the culture supernatants and measure the concentration of secreted M1 cytokines (TNF-α, IL-12) and M2 cytokines (IL-10) using ELISA kits.

-

In Vivo Tumor Model Workflow

This workflow describes a general procedure for evaluating the anti-tumor efficacy of UNC2541 in a syngeneic mouse model.

Caption: General workflow for an in vivo study of UNC2541's anti-tumor efficacy.

Conclusion

UNC2541 is a valuable research tool for investigating the immunological roles of MerTK. Its high selectivity and potency make it ideal for dissecting the complex signaling pathways involved in efferocytosis, macrophage polarization, and anti-tumor immunity. While the currently available public data on UNC2541 is somewhat limited, the provided protocols and mechanistic insights offer a solid foundation for researchers to design and execute experiments to further elucidate its immunomodulatory functions and therapeutic potential. Further studies are warranted to generate more comprehensive quantitative data on its effects on various immune cell populations and in different disease models.

References

The Role of UNC2541 in Modulating Efferocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efferocytosis, the crucial process of clearing apoptotic cells, is a key regulator of tissue homeostasis and inflammation. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer. A central player in efferocytosis is the Mer tyrosine kinase (MerTK), a member of the Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases.[1][2] This technical guide provides an in-depth exploration of UNC2541, a potent and specific small molecule inhibitor of MerTK, and its impact on efferocytosis.[3][4] We will delve into the mechanism of action of UNC2541, its effects on the MerTK signaling pathway, and detailed experimental protocols for studying its influence on efferocytosis in a laboratory setting. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting MerTK-mediated efferocytosis.

Introduction to Efferocytosis and the Role of MerTK

Efferocytosis is a specialized form of phagocytosis responsible for the silent removal of apoptotic cells, thereby preventing the release of potentially immunogenic intracellular contents and mitigating inflammation.[5][6] This process is mediated by a variety of phagocytic receptors that recognize "eat-me" signals, such as exposed phosphatidylserine (PtdSer), on the surface of apoptotic cells.[2]

The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and MerTK, plays a significant role in this process.[2] MerTK, in particular, is a critical receptor expressed on macrophages and other phagocytes that orchestrates the engulfment of apoptotic cells.[1][7] The binding of bridging molecules like Growth Arrest-Specific 6 (Gas6) and Protein S (Pros1) to PtdSer on apoptotic cells facilitates the activation of MerTK on the phagocyte.[2][8][9] This activation triggers a downstream signaling cascade that leads to cytoskeletal rearrangement and the internalization of the apoptotic cell.[10]

Given its central role in immune suppression and tissue homeostasis, MerTK has emerged as a promising therapeutic target for various diseases.[1][11] In cancer, for instance, MerTK-mediated efferocytosis by tumor-associated macrophages (TAMs) can promote an immunosuppressive tumor microenvironment, thereby facilitating tumor growth and metastasis.[1][10][12]

UNC2541: A Potent and Specific MerTK Inhibitor

UNC2541 is a small molecule inhibitor that demonstrates high potency and specificity for MerTK.[3][4] It competitively binds to the ATP-binding pocket of the MerTK kinase domain, thereby preventing its autophosphorylation and subsequent activation.[3][4]

Quantitative Data on UNC2541 Activity

The following table summarizes the key quantitative parameters of UNC2541's inhibitory activity against MerTK.

| Parameter | Value | Reference |

| IC50 for MerTK | 4.4 nM | [3][4] |

| EC50 for pMerTK inhibition | 510 nM | [3][4] |

| Effective in vitro concentration | 2.5 µM | [3] |

The MerTK Signaling Pathway in Efferocytosis

The activation of MerTK by its ligands initiates a complex intracellular signaling cascade that is essential for the engulfment of apoptotic cells. While the complete pathway is still under investigation, key components have been identified.

Signaling Cascade Overview

Upon binding of Gas6 or Protein S-opsonized apoptotic cells, MerTK dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of pathways that regulate actin polymerization and cytoskeletal rearrangement necessary for phagocytosis. Key signaling molecules implicated in MerTK-mediated efferocytosis include Phosphoinositide 3-kinase (PI3K), Src-family kinases (SFKs), Integrin-linked kinase (ILK), and Focal adhesion kinase (FAK).[13]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of MerTK in efferocytosis.

Caption: MerTK signaling pathway in efferocytosis and the inhibitory action of UNC2541.

Experimental Protocols for Studying UNC2541 and Efferocytosis

The following protocols provide a framework for investigating the effects of UNC2541 on efferocytosis in vitro.

In Vitro Efferocytosis Assay using Fluorescence Microscopy

This protocol is adapted from methods described for studying the engulfment of apoptotic cells by macrophages.[14][15]

Objective: To visualize and quantify the effect of UNC2541 on the efferocytic capacity of macrophages.

Materials:

-

Macrophage cell line (e.g., J774.2 or THP-1)

-

Lymphocyte cell line for apoptosis induction (e.g., Jurkat)

-

UNC2541 (solubilized in DMSO)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)

-

Fluorescent dyes for labeling cells (e.g., a green fluorescent dye for apoptotic cells and a red fluorescent dye for macrophages)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Macrophage Preparation:

-

Induction of Apoptosis in Target Cells:

-

Culture Jurkat cells to a density of approximately 1 x 106 cells/mL.

-

Induce apoptosis by treating with 1 µM staurosporine for 16 hours or by exposure to UV irradiation.[14]

-

Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.

-

-

Labeling of Cells:

-

Label the apoptotic Jurkat cells with a green fluorescent cell tracker dye according to the manufacturer's protocol.

-

Label the adherent macrophages with a red fluorescent cell tracker dye according to the manufacturer's protocol.

-

-

Efferocytosis Assay:

-

Pre-treat the labeled macrophages with UNC2541 at the desired concentration (e.g., 2.5 µM) or vehicle control (DMSO) for 1-2 hours.[3]

-

Add the labeled apoptotic cells to the macrophage culture at a ratio of 5:1 (apoptotic cells:macrophages).

-

Centrifuge the plate at 200 x g for 1 minute to synchronize contact between the cells.[14][15]

-

Incubate for a desired period (e.g., 30-120 minutes) at 37°C to allow for efferocytosis.[14][15]

-

-

Fixation and Staining:

-

Gently wash the wells with PBS to remove non-engulfed apoptotic cells.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

-

-

Imaging and Quantification:

-

Visualize the cells using a fluorescence microscope.

-

Quantify efferocytosis by determining the percentage of macrophages that have engulfed one or more apoptotic cells (phagocytic index). This can be calculated as: (Number of macrophages with ingested apoptotic cells / Total number of macrophages) x 100.

-

Experimental Workflow Diagram

Caption: A generalized workflow for an in vitro efferocytosis assay.

Conclusion

UNC2541 serves as a valuable research tool for elucidating the role of MerTK in efferocytosis and its implications in health and disease. Its high potency and specificity make it an ideal candidate for preclinical studies investigating the therapeutic potential of MerTK inhibition. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute studies aimed at understanding and modulating this critical biological process. As our understanding of the intricate mechanisms of efferocytosis continues to grow, the targeted inhibition of key players like MerTK with compounds such as UNC2541 holds significant promise for the development of novel therapeutic strategies.

References

- 1. Targeting MerTK decreases efferocytosis and increases anti-tumor immune infiltrate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyro3, Axl, Mertk receptor-mediated efferocytosis and immune regulation in the tumor environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Efferocytosis signaling in the regulation of macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of efferocytosis as a novel cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The TAM receptor tyrosine kinases Axl and Mer drive the maintenance of highly phagocytic macrophages [frontiersin.org]

- 8. TAM Receptors are Dispensable in the Phagocytosis and Killing of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Frontiers | Inhibiting efferocytosis reverses macrophage-mediated immunosuppression in the leukemia microenvironment [frontiersin.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Fixed Cell Efferocytosis Assay: A Method to Study Efferocytic Uptake of Apoptotic Cells by Macrophages Using Fluorescence Microscopy [jove.com]

- 15. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UNC2541 in Phagocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phagocytosis, the cellular process of engulfing and eliminating large particles such as apoptotic cells (a process termed efferocytosis), pathogens, and cellular debris, is a cornerstone of tissue homeostasis and the innate immune response. A key receptor tyrosine kinase involved in efferocytosis is Myeloid-Epithelial-Reproductive Tyrosine Kinase (MerTK). Dysregulation of MerTK signaling is implicated in various diseases, including cancer and autoimmune disorders, making it a compelling target for therapeutic intervention. UNC2541 has emerged as a potent and selective small molecule inhibitor of MerTK. This technical guide provides an in-depth overview of the role of UNC2541 in modulating phagocytosis, with a focus on its mechanism of action, relevant signaling pathways, experimental methodologies, and quantitative data.

UNC2541: A Selective MerTK Inhibitor

UNC2541 is a macrocyclic pyrimidine that acts as a specific inhibitor of MerTK. It exhibits high selectivity for MerTK over other members of the TAM (Tyro3, Axl, MerTK) receptor family and Flt3.[1] Its mechanism of action involves binding to the ATP pocket of the MerTK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades that are essential for the cytoskeletal rearrangements required for phagocytosis.[1]

Quantitative Data on UNC2541 Inhibition

The inhibitory activity of UNC2541 on MerTK and its functional consequence on efferocytosis have been quantified in several studies. The following tables summarize the key quantitative metrics.

| Parameter | Value | Cell Type/System | Reference |

| IC₅₀ (MerTK) | 4.4 nM | Biochemical Assay | [1] |

| EC₅₀ (pMerTK) | 510 nM | Cellular Assay | [1] |

| Effective Concentration for Efferocytosis Inhibition | 2.5 µM | Bone Marrow-Derived Macrophages (BMDMs) | [1] |

Table 1: In Vitro Inhibitory Activity of UNC2541. This table summarizes the key in vitro potency metrics of UNC2541 against its target, MerTK, and its functional effect on inhibiting MerTK phosphorylation.

| Cell Type | Target Cell | UNC2541 Concentration | Incubation Time | Result | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | Apoptotic Neutrophils | 2.5 µM | 4.5 hours | Significant inhibition of engulfment | [1] |

Table 2: Effect of UNC2541 on Macrophage Efferocytosis. This table details the experimental conditions under which UNC2541 has been shown to inhibit the phagocytosis of apoptotic cells by macrophages.

The MerTK Signaling Pathway in Phagocytosis

The canonical MerTK signaling pathway leading to efferocytosis is initiated by the recognition of phosphatidylserine (PtdSer) on the surface of apoptotic cells. This process is often bridged by the soluble ligands Gas6 (Growth arrest-specific 6) or Protein S, which bind to both PtdSer and the MerTK receptor. The binding of the ligand to MerTK induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of pathways that orchestrate the cytoskeletal rearrangements necessary for engulfment.

A recently elucidated pathway highlights the role of the AMPK/Gas6-MerTK/SOCS3 axis in modulating efferocytosis, particularly in the context of inflammation resolution.[1]

Signaling Pathway Diagram

Figure 1: MerTK Signaling Pathway in Phagocytosis. This diagram illustrates the key steps in MerTK-mediated phagocytosis, from ligand binding to cytoskeletal rearrangement, and highlights the inhibitory action of UNC2541.

Experimental Protocols

The following section details a representative experimental protocol for assessing the inhibitory effect of UNC2541 on macrophage efferocytosis, synthesized from established methods.

In Vitro Efferocytosis Assay Using Bone Marrow-Derived Macrophages (BMDMs) and Apoptotic Neutrophils

1. Preparation of Bone Marrow-Derived Macrophages (BMDMs)

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into macrophages.

-

On day 7, detach the adherent BMDMs using a cell scraper.

2. Induction of Apoptosis in Neutrophils

-

Isolate neutrophils from the bone marrow of mice using a neutrophil isolation kit.

-

To induce apoptosis, culture the neutrophils in RPMI-1640 medium without serum for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Confirm apoptosis by staining with Annexin V and propidium iodide (PI) and analyzing by flow cytometry.

3. Labeling of Apoptotic Neutrophils

-

Label the apoptotic neutrophils with a fluorescent dye, such as pHrodo Red, succinimidyl ester, according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but becomes brightly fluorescent in the acidic environment of the phagosome, allowing for the specific detection of engulfed cells.

4. Efferocytosis Assay

-

Seed the differentiated BMDMs into a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Pre-treat the BMDMs with UNC2541 (e.g., at a final concentration of 2.5 µM) or vehicle control (DMSO) for 1 hour at 37°C.

-

Add the pHrodo-labeled apoptotic neutrophils to the BMDMs at a ratio of 5:1 (neutrophils:macrophages).

-

Incubate the co-culture for 4.5 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, gently wash the wells with cold PBS to remove non-engulfed neutrophils.

5. Quantification of Efferocytosis

-

Flow Cytometry:

-

Detach the BMDMs using trypsin-EDTA.

-

Analyze the cells using a flow cytometer. The percentage of pHrodo-positive BMDMs represents the percentage of macrophages that have engulfed apoptotic neutrophils.

-

-

Fluorescence Microscopy:

-

Fix the cells with 4% paraformaldehyde.

-

Stain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope. The efferocytosis index can be calculated as the number of engulfed (pHrodo-positive) cells per 100 macrophages.

-

Experimental Workflow Diagram

Figure 2: Efferocytosis Assay Workflow. This diagram outlines the key steps for assessing the inhibitory effect of UNC2541 on macrophage-mediated efferocytosis.

Conclusion

UNC2541 is a valuable research tool for investigating the role of MerTK in phagocytosis and holds potential as a therapeutic agent for diseases characterized by aberrant efferocytosis. Its high potency and selectivity for MerTK allow for the specific dissection of this signaling pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and modulating MerTK-dependent phagocytosis. Further research into the precise molecular interactions and downstream effects of UNC2541 will continue to illuminate the intricate regulation of this fundamental cellular process.

References

Methodological & Application

Application Notes and Protocols for UNC2541 Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing UNC2541, a potent and specific inhibitor of Mer Tyrosine Kinase (MerTK), in various cell culture-based assays. The methodologies outlined below are essential for investigating the cellular effects of MerTK inhibition and evaluating the therapeutic potential of UNC2541 and related compounds.

Introduction to UNC2541

UNC2541 is a small molecule inhibitor that specifically targets the ATP-binding pocket of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MerTK is frequently overexpressed in a variety of human cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and certain types of leukemia. Its aberrant activation promotes tumor cell survival, proliferation, invasion, and chemoresistance, making it an attractive target for cancer therapy. UNC2541 serves as a critical tool for elucidating the biological functions of MerTK and for the preclinical validation of MerTK-targeted therapies.

Data Presentation: Quantitative Analysis of MerTK Inhibitors

The following table summarizes the key quantitative data for UNC2541 and the structurally related, potent MerTK inhibitor UNC2025, which is often used in cellular assays.

| Compound | Target | Assay Type | Cell Line/System | IC50/EC50 | Treatment Duration | Reference |

| UNC2541 | MerTK | Enzymatic Assay | In vitro | 4.4 nM (IC50) | N/A | [1][2] |

| UNC2541 | pMerTK | Cellular Assay | Not Specified | 510 nM (EC50) | Not Specified | [1] |

| UNC2541 | Efferocytosis | Cellular Assay | Bone Marrow-Derived Macrophages (BMDMs) | 2.5 µM | 4.5 hours | [2] |

| UNC2025 | MerTK | Enzymatic Assay | In vitro | 0.46 nM (IC50) | N/A | [2] |

| UNC2025 | FLT3 | Enzymatic Assay | In vitro | 0.35 nM (IC50) | N/A | [2] |

| UNC2025 | pMerTK | Cellular Assay | 697 B-ALL Cells | 2.7 nM (IC50) | 1 hour | [3] |

| UNC2025 | pFLT3 | Cellular Assay | Molm-14 AML Cells | 14 nM (IC50) | 1 hour | [3] |

| UNC2025 | Cell Viability | Cellular Assay | Leukemia Patient Samples | 2.38 µM (Median IC50) | 72 hours | [4][5] |

| UNC2025 | Colony Formation | Cellular Assay | ALL and AML Cell Lines | >50% reduction at 200 nM | 2 weeks | [4][5] |

Signaling Pathway

The diagram below illustrates the canonical MerTK signaling pathway and the point of inhibition by UNC2541. Upon binding of its ligand, Gas6, MerTK dimerizes and autophosphorylates, leading to the activation of downstream pro-survival and proliferative pathways, primarily the PI3K/AKT and MAPK/ERK cascades. UNC2541 blocks the initial phosphorylation step, thereby inhibiting all subsequent downstream signaling.

Experimental Workflow

The following diagram outlines a general experimental workflow for assessing the efficacy of UNC2541 in a cell-based assay.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of UNC2541 on the proliferation of cancer cell lines.

Materials:

-

MerTK-expressing cancer cell line (e.g., A549, Colo699, 697 B-ALL)

-